3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
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Overview
Description
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanamide moiety.
Preparation Methods
The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide can be compared with similar compounds such as:
2-Methoxy-5-nitrophenol: This compound lacks the chloro and propanamide groups, making it less versatile in chemical reactions.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: This compound has a pyridine ring instead of a phenyl ring, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVOIWUCWRTKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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